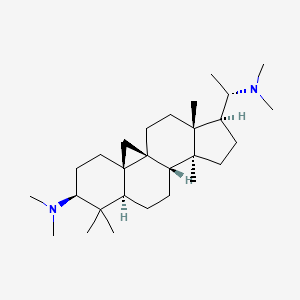
Cycloprotobuxine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloprotobuxine A is a natural product found in Buxus sempervirens and Buxus balearica with data available.
Scientific Research Applications
Cyclophilin Inhibition and Liver Diseases
Cycloprotobuxine A, through its interaction with cyclophilins, may have therapeutic potential in liver diseases. Cyclophilins, particularly Cyclophilin A (CypA), play a role in the pathogenesis of various liver diseases. Inhibiting these proteins could be beneficial for conditions like hepatitis, liver inflammation and fibrosis, and even hepatocellular carcinoma. Non-immunosuppressive cyclophilin inhibitors, which may include compounds like Cycloprotobuxine A, have shown promise in both in vitro and in vivo studies, suggesting potential therapeutic applications in liver diseases (Naoumov, 2014).
Antiproteinuric Effects in Genetic Glomerulopathies
Research has indicated that Cycloprotobuxine A, through its structural similarities to cyclosporine A (CyA), might have antiproteinuric effects. This is particularly relevant in genetic glomerulopathies, where CyA therapy has shown benefits in reducing proteinuria. The mechanism behind this effect involves the stabilization of the actin cytoskeleton in kidney podocytes, suggesting potential use of Cycloprotobuxine A in similar contexts (Bensman & Niaudet, 2010).
Oxidative Stress and Kidney Function
Cycloprotobuxine A might play a role in modulating oxidative stress and thereby impacting kidney function. This is based on the understanding of Cyclosporine A-induced oxidative stress in renal mesangial cells and its mechanism involving MAPK signaling. Since Cycloprotobuxine A could interact with similar pathways, it might have implications in preventing or reducing renal damage associated with oxidative stress (O’Connell et al., 2012).
Hepatotoxicity and Nephrotoxicity Modulation
In the context of chemotherapy, Cycloprotobuxine A could potentially modulate the hepatotoxic and nephrotoxic effects of drugs like cyclophosphamide. This is based on studies showing that certain compounds can protect against such toxicities, suggesting a possible area of application for Cycloprotobuxine A in reducing the adverse effects of chemotherapeutic agents on the liver and kidneys (Caglayan et al., 2018).
Role in Immunomodulation and Oncogenesis
Cycloprotobuxine A may have a role in immunomodulation and possibly in the context of oncogenesis, owing to its structural relation to cyclophilin inhibitors. Cyclophilin A, in particular, has been implicated in various cancers, and its modulation could be a strategy in cancer therapy. Given Cycloprotobuxine A's potential impact on cyclophilins, it might offer pathways for the treatment or prevention of certain cancers (Lee, 2010).
properties
CAS RN |
2278-38-8 |
|---|---|
Product Name |
Cycloprotobuxine A |
Molecular Formula |
C28H50N2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C28H50N2/c1-19(29(6)7)20-12-14-26(5)22-11-10-21-24(2,3)23(30(8)9)13-15-27(21)18-28(22,27)17-16-25(20,26)4/h19-23H,10-18H2,1-9H3/t19-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
InChI Key |
RJNWIZNQHVCLDL-AENRXNTRSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C |
synonyms |
cycloprotobuxine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




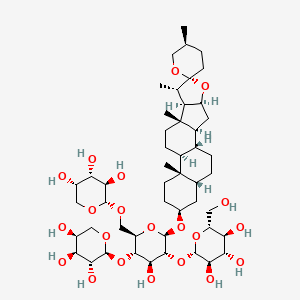
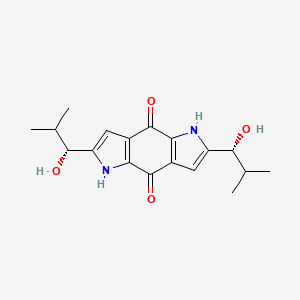
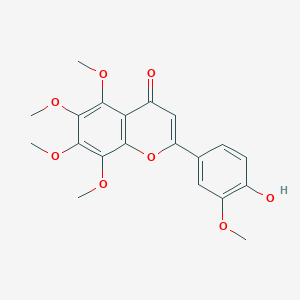
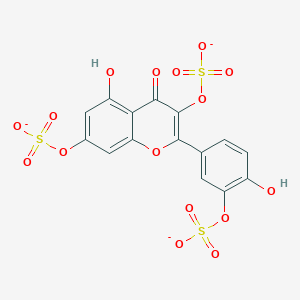

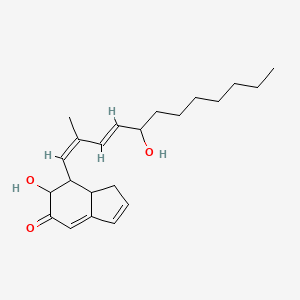
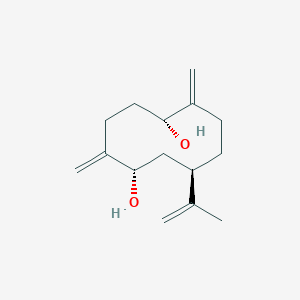
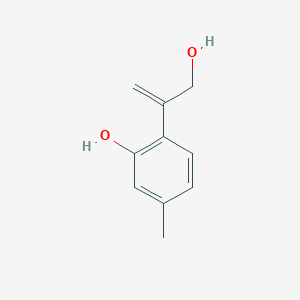

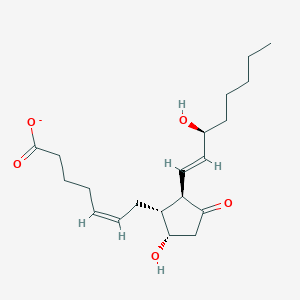
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
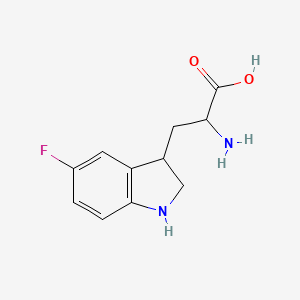
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)